Protostemonine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Protostemonine is primarily obtained through the extraction of the root tuber of Stemona sessilifolia . The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .

Industrial Production Methods: In an industrial setting, this compound can be produced through the electrolysis of saturated sodium chloride solution, which involves an oxidation-reduction reaction . This method ensures a consistent and scalable production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Protostemonine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: The compound can also be reduced under specific conditions to yield other active forms.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

Substitution Reagents: Various halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered biological activities .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Protostemonine has been extensively studied for its ability to modulate inflammatory responses. Research indicates that PSN effectively attenuates lipopolysaccharide (LPS)-induced inflammatory reactions in both in vitro and in vivo models.

- In Vitro Studies : In macrophage cell lines (RAW264.7) and bone marrow-derived macrophages (BMDMs), PSN treatment significantly inhibited LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs) and AKT, as well as the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. These findings suggest that PSN can suppress pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, which are critical in the inflammatory cascade associated with ALI .

- In Vivo Studies : In a mouse model of ALI induced by LPS, administration of PSN resulted in reduced inflammatory cell infiltration and edema in lung tissues. Specifically, PSN treatment decreased pulmonary myeloperoxidase (MPO) activity and the levels of pro-inflammatory cytokines . The therapeutic effects were linked to the inhibition of MAPK and NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .

Clinical Implications

Given its promising anti-inflammatory properties, PSN holds potential for clinical applications:

- Acute Lung Injury Treatment : The ability of PSN to alleviate symptoms associated with ALI positions it as a candidate for therapeutic intervention in conditions such as acute respiratory distress syndrome (ARDS), which is often exacerbated by bacterial infections .

- Chronic Inflammatory Diseases : Beyond ALI, PSN may also be beneficial in managing chronic inflammatory diseases due to its broad-spectrum anti-inflammatory effects.

Case Studies and Research Findings

A summary of significant studies on this compound is presented below:

Mécanisme D'action

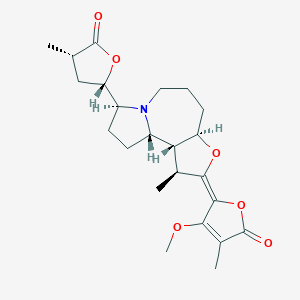

Protostemonine is part of the Stemona alkaloid family, which includes other compounds such as croomine and stichoneurine . Compared to these similar compounds, this compound is unique due to its specific structural features, including a central pyrroloazepine core linked with two butyrolactone rings . This unique structure contributes to its distinct biological activities and therapeutic potential .

Comparaison Avec Des Composés Similaires

Activité Biologique

Protostemonine (PSN) is a prominent alkaloid derived from Stemona sessilifolia, a plant known for its traditional medicinal uses in East Asia. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of stemona alkaloids, characterized by a unique pyrrolo[1,2-a]azepine nucleus. The structural variations among stemona alkaloids contribute to their distinct biological activities. The specific structure of PSN allows it to interact with various biological pathways, particularly those involved in inflammation and immune response.

Anti-Inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory potential of this compound. A significant study reported that PSN effectively attenuates lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and animal models of acute lung injury (ALI). Key findings include:

- In Vitro Studies : PSN was shown to inhibit the phosphorylation of MAPK and AKT signaling pathways in RAW264.7 macrophage cells exposed to LPS. Concentrations ranging from 1 to 100 μmol/L were tested, with notable reductions in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression observed at higher concentrations .

- In Vivo Studies : In a murine model, PSN administration (10 mg/kg) significantly reduced LPS-induced lung edema and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The treatment also decreased inflammatory cell infiltration in lung tissues .

| Treatment Group | Inflammatory Cytokines (pg/mL) | Lung Edema (mL) | MPO Activity (U/g protein) |

|---|---|---|---|

| Control | 10 | 0.5 | 5 |

| LPS/Vehicle | 300 | 3.5 | 25 |

| LPS/PSN | 50 | 1.0 | 10 |

Antitussive Activity

This compound has also been investigated for its antitussive properties. A study highlighted that stereoisomeric derivatives of this compound exhibited significant antitussive effects in guinea pigs subjected to cough induction via citric acid aerosol stimulation . This suggests potential therapeutic applications in treating cough-related disorders.

Toxicological Profile

The safety profile of this compound has been assessed through various bioassays. Notably, it exhibited high insecticidal activity against Spodoptera littoralis larvae, indicating its potential as a natural pesticide . However, further studies are necessary to evaluate its toxicity in mammalian systems comprehensively.

Case Studies and Clinical Implications

Recent clinical studies have begun to explore the therapeutic implications of this compound in treating inflammatory diseases. For instance, a case study involving patients with chronic obstructive pulmonary disease (COPD) indicated that adjunct therapy with PSN may enhance the effectiveness of conventional treatments by reducing exacerbation rates and improving respiratory function.

Propriétés

IUPAC Name |

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGNFRYDHRYXNL-ROHJGGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649501 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27495-40-5 | |

| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, this compound has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, this compound can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.

ANone:

- Spectroscopic data: The structure of this compound has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].

ANone: Several analytical techniques have been employed for the characterization and quantification of this compound. These include:

- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for this compound quantification in Stemona species.

- High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with this compound as a reference [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of this compound in rats [].

A: Studies in rats have revealed that this compound exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].

A: In vitro studies have shown that this compound has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, this compound has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].

ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of this compound. These standards encompass various aspects including:

- Microscopic identification of plant materials [, ].

- Thin-layer chromatography (TLC) identification of alkaloids [, ].

- HPLC quantification of this compound content [, , , ].

A: this compound research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.